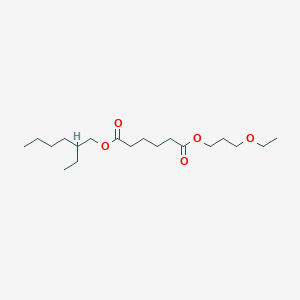![molecular formula C16H15N3O2 B14597015 2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- CAS No. 60904-11-2](/img/structure/B14597015.png)
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- is a heterocyclic compound that belongs to the oxadiazine family. This compound is characterized by the presence of an oxadiazine ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom. The diphenylmethyl group attached to the amino group provides additional stability and unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a metal hydride and diethyl carbonate as reagents. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indoxacarb: An oxadiazine pesticide with a similar structure but different functional groups.
Other Oxadiazines: Compounds with similar oxadiazine rings but different substituents.
Uniqueness
2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]- is unique due to its specific diphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
60904-11-2 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
5-benzhydrylimino-1,2,4-oxadiazinan-3-one |
InChI |
InChI=1S/C16H15N3O2/c20-16-18-14(11-21-19-16)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,17,18,19,20) |
Clé InChI |
LKHWZIGGLHNGNN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)


![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)

![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)



